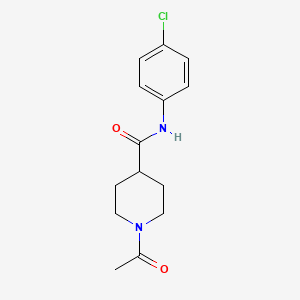
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as MDPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MDPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for various cellular processes, including energy metabolism and DNA repair. In
Mechanism of Action
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide works by increasing NAD+ levels in cells and tissues, which activates various cellular pathways involved in energy metabolism, DNA repair, and cellular protection against oxidative stress. NAD+ is a coenzyme that plays a critical role in various cellular processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By increasing NAD+ levels, this compound can improve cellular energy metabolism and protect cells against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased NAD+ levels, improved energy metabolism, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells and tissues, which can have several beneficial effects. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production. Additionally, the effects of this compound may vary depending on the cell or tissue type, and further research is needed to determine its optimal dosage and duration of treatment.
Future Directions
There are several future directions for research on 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more efficient synthesis methods for this compound that can be scaled up for large-scale production. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound and to investigate its effects on different cell and tissue types.
Synthesis Methods
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3,5-dimethylphenylamine with 3-pyridinepropanol, followed by the conversion of the resulting intermediate to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
Scientific Research Applications
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential applications in the field of medicine. It has been shown to increase NAD+ levels in cells and tissues, which can have several beneficial effects, including improved energy metabolism, DNA repair, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-13-19(14-17(2)22(16)28-3)21-10-9-18(15-26-21)23(27)25-12-6-8-20-7-4-5-11-24-20/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKZEWEKKISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
